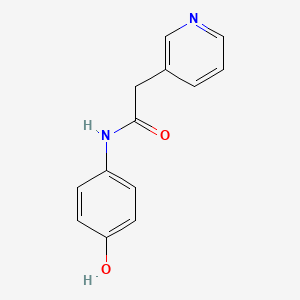![molecular formula C6H3BrClN3 B3014067 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1429882-36-9](/img/structure/B3014067.png)
7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine
描述
7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound characterized by the presence of bromine and chlorine atoms attached to a pyrrolo[3,2-d]pyrimidine core.
作用机制
Target of Action
Similar compounds, such as 7h-pyrrolo[2,3-d]pyrimidine derivatives, have been found to inhibit p21-activated kinase 4 (pak4) . PAK4 is a serine/threonine protein kinase associated with various cancers .
Mode of Action
Similar compounds have shown strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . These interactions can influence the activity of the target protein, potentially leading to changes in cell behavior .
Biochemical Pathways
Inhibitors of pak4, like the similar compounds mentioned, can affect various signaling pathways involved in cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Result of Action
Similar compounds have been found to induce cell cycle arrest and apoptosis in hepg2 cells, accompanied by an increase in proapoptotic proteins caspase-3 and bax, and the downregulation of bcl-2 activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine. For instance, similar compounds exhibit stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential for maintaining the compound’s stability and efficacy .
生化分析
Biochemical Properties
They have been found to interact with various enzymes and proteins, leading to changes in biochemical reactions .
Cellular Effects
Some pyrrolo[2,3-d]pyrimidine derivatives have shown significant antiproliferative effects on various cancer cell lines . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
They exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds are known to interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
Similar compounds are known to interact with various transporters and binding proteins, affecting their localization or accumulation .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine typically involves the halogenation of pyrrolo[3,2-d]pyrimidine derivatives. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-bromosuccinimide in chloroform under reflux conditions . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially altering its reactivity and biological activity.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
科学研究应用
7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:
相似化合物的比较
- 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 7-Bromo-6-chloro-7-deazapurine
- 4-Chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine
Comparison: Compared to these similar compounds, 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms in specific positions on the pyrrolo[3,2-d]pyrimidine core can enhance its potential as a versatile scaffold for drug design and other applications .
属性
IUPAC Name |
7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-9-4-2-10-6(8)11-5(3)4/h1-2,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPYDBHFZKKIDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=NC=C2N1)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE](/img/structure/B3013988.png)
![N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B3013989.png)

![ethyl 2-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate](/img/structure/B3013991.png)
![2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3013993.png)



![2,5-dimethyl-1-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3013998.png)
![2-((4-benzylpiperazin-1-yl)methyl)-1-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B3014000.png)


